![molecular formula C22H22N6O2S B2959518 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1172395-65-1](/img/structure/B2959518.png)
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide
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Description
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
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Scientific Research Applications
Structural and Energetic Analysis of Molecular Assemblies
This research investigates the molecular assemblies in cocrystals of pharmaceutically active N-donor compounds, including nicotinamide, to understand recognition patterns and energetic features in crystal lattices. Nicotinamide's interactions in these cocrystals highlight its affinity towards other compounds, which is valuable for drug design and development (Jarzembska et al., 2017).
Corrosion Inhibition in Metal
Nicotinamide derivatives are studied for their effectiveness in inhibiting corrosion on mild steel in acidic environments. This research contributes to the understanding of how such compounds can be used in protecting metals from corrosion, which has wide-ranging industrial applications (Chakravarthy et al., 2014).
Utilization in Biological Systems
This study delves into the use of nicotinamide derivatives by mammals, insects, and bacteria, providing insights into the biochemical pathways and interactions of these compounds in various biological systems (Ellinger et al., 1947).
Enzyme Activity Analysis
Nicotinamide N-methyltransferase (NNMT) activity is analyzed, focusing on its role in the methylation of nicotinamide and related compounds. Understanding this enzyme's activity is crucial in pharmacology, particularly in the context of drug metabolism and efficacy (Rini et al., 1990).
Antimicrobial Applications
The synthesis and evaluation of nicotinamide derivatives for their antimicrobial activity are explored. Such studies are significant in the development of new antibiotics and treatments for microbial infections (Abunada et al., 2008).
Insecticidal and Antibacterial Potential
Research into the insecticidal and antibacterial potential of nicotinamide-linked pyrazole derivatives expands the scope of these compounds in agricultural and medical applications (Deohate et al., 2020).
Chemical Modification Studies
Investigations into the chemical modification of enzymes interacting with nicotinamide compounds enhance our understanding of biochemical processes and potential therapeutic applications (Earle et al., 1978).
properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-5-3-6-16(11-15)13-27-14-25-19-18(22(27)30)12-26-28(19)10-9-23-20(29)17-7-4-8-24-21(17)31-2/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSSMVQNEGRGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(N=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide |
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